molecular formula C30H32N4O4S B2758351 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide CAS No. 896703-70-1

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B2758351
CAS No.: 896703-70-1
M. Wt: 544.67
InChI Key: CMWJSYKWSXZMIR-UHFFFAOYSA-N
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Description

2-{[3-Benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a quinazolinone core scaffold substituted with a benzyl group at position 3, a piperidin-1-yl moiety at position 6, and a sulfanyl-linked acetamide group bound to a 2,5-dimethoxyphenyl aromatic ring. The benzyl and piperidine substituents likely enhance lipophilicity and solubility, respectively, while the 2,5-dimethoxyphenyl acetamide moiety may contribute to target-binding specificity.

Properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O4S/c1-37-23-12-14-27(38-2)26(18-23)31-28(35)20-39-30-32-25-13-11-22(33-15-7-4-8-16-33)17-24(25)29(36)34(30)19-21-9-5-3-6-10-21/h3,5-6,9-14,17-18H,4,7-8,15-16,19-20H2,1-2H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWJSYKWSXZMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazolinone core, introduction of the piperidine ring, and subsequent functionalization to introduce the sulfanyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Medicine: The compound has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[3-benzyl-4-oxo-6-(piperidin-1-yl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Benzothiazole Acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide): These derivatives (–6) feature a benzothiazole core instead of quinazolinone.

Cyanoacetanilide Derivatives (e.g., Compounds 13a–b in ): These possess a cyano group and sulfamoylphenyl acetamide, differing in core structure but retaining aromatic substituents (e.g., 4-methylphenyl or 4-methoxyphenyl) that influence electronic properties and solubility .

Pharmacological and Physicochemical Properties

Compound Name/ID Core Structure Key Substituents Melting Point (°C) Yield Reference
Target Compound Quinazolinone 3-Benzyl, 6-piperidin-1-yl, 2-(2,5-dimethoxyphenyl)acetamide Not reported
N-(6-CF₃-benzothiazole-2-yl)acetamide (29) Benzothiazole 6-Trifluoromethyl, 2-(2,5-dimethoxyphenyl)acetamide 146–147 31%
Compound 13a Cyanoacetanilide 4-Methylphenyl hydrazinylidene, N-(4-sulfamoylphenyl) 288 94%
Compound 13b Cyanoacetanilide 4-Methoxyphenyl hydrazinylidene, N-(4-sulfamoylphenyl) 274 95%
  • Core Structure Influence: The quinazolinone core in the target compound may favor interactions with ATP-binding pockets in kinases, whereas benzothiazoles (e.g., Compound 29) are often associated with antitumor activity via DNA intercalation or topoisomerase inhibition .
  • Substituent Effects : The piperidin-1-yl group in the target compound likely improves aqueous solubility compared to the lipophilic trifluoromethyl group in Compound 27. The 2,5-dimethoxyphenyl group, common to both, may engage in π-π stacking or hydrogen bonding with biological targets.

Research Findings and Data Analysis

  • Structural Characterization : While the target compound’s crystallographic data are absent, SHELX-based refinement () is commonly employed for analogous small-molecule structures to determine bond lengths, angles, and conformational stability .
  • Bioactivity Hypotheses: The 2,5-dimethoxyphenyl group in the target compound and Compound 29 may confer similar binding affinities to serotonin or kinase receptors, as methoxy groups are prevalent in CNS-active drugs. The quinazolinone core’s rigidity could enhance selectivity compared to flexible cyanoacetanilides .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be optimized?

The synthesis involves multi-step reactions, including:

  • Formation of the quinazolinone core via cyclization under controlled temperatures (70–90°C) and solvent systems like DMF or dichloromethane .
  • Sulfanylation using a thiol-acetamide precursor, requiring inert atmospheres to prevent oxidation .
  • Final purification via column chromatography or recrystallization, monitored by HPLC (>95% purity threshold) . Optimization strategies : Adjust catalyst loading (e.g., Pd/C for hydrogenation) and solvent polarity to improve yield (reported 40–60% in analogs) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • NMR spectroscopy : Confirms substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm) and piperidinyl integration .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ≈ 550–560 m/z) and detects impurities .
  • HPLC-DAD : Assesses purity and degradation products under gradient elution (C18 column, acetonitrile/water) .

Q. How can researchers design initial biological activity screens for this compound?

  • Target selection : Prioritize kinases or enzymes structurally related to the quinazolinone scaffold (e.g., EGFR, VEGFR) .
  • In vitro assays : Use fluorescence polarization for binding affinity or MTT assays for cytotoxicity (IC₅₀ determination in cancer cell lines) .
  • Positive controls : Compare with known inhibitors like gefitinib or erlotinib .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported biological activity data for analogs of this compound?

  • Dose-response reevaluation : Test across a broader concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify unintended interactions .
  • Structural analogs : Compare substituent effects (e.g., piperidinyl vs. morpholinyl groups) to isolate pharmacophoric elements .

Q. What statistical frameworks are optimal for analyzing dose-response synergies in combination therapies?

  • Chou-Talalay method : Calculate combination indices (CI < 1 = synergy) using CompuSyn software .
  • Isobolographic analysis : Graphically represent additive/synergistic effects at fixed ratios .

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